BMS961

Enantiomer discrimination Nuclear receptor pharmacology Assay reproducibility

Procure BMS961 as the defined, optically pure R-enantiomer to ensure reproducible target engagement. This compound's 13-fold selectivity for RARγ over RARβ, confirmed by co-crystal structures (PDB: 4LBD), eliminates variability from racemic mixtures. Ideal for dissecting RARγ-specific transcriptional programs in cancer synergy screens (e.g., with paclitaxel), stem cell differentiation, and TSLP-mediated dermatology models. Select the pure enantiomer for unambiguous, isotype-specific research.

Molecular Formula C23H26FNO4
Molecular Weight 399.5 g/mol
CAS No. 262433-54-5
Cat. No. B1667193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS961
CAS262433-54-5
SynonymsBMS270394;  BMS-270394 ;  BMS 270394;  BMS 189961.
Molecular FormulaC23H26FNO4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C
InChIInChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1
InChIKeyAANFHDFOMFRLLR-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS961 (CAS 262433-54-5) RARγ Agonist – Baseline Identity & Structural Classification


BMS961 (BMS-189961, CAS 262433-54-5) is a synthetic, enantiomerically pure retinoic acid receptor γ (RARγ) agonist. It is the pharmacologically active R-enantiomer (BMS270394) of the racemic mixture BMS189961 [1]. The compound features a tetramethyl-tetrahydronaphthalene core with a hydroxy-acetyl-amino-benzoic acid moiety (C₂₃H₂₆FNO₄; MW 399.46) . BMS961 binds selectively to the RARγ ligand-binding domain, inducing a conformational change that facilitates coactivator recruitment and transcriptional activation of RARγ-dependent gene programs [2]. Its selectivity profile and enantiomeric purity form the foundational baseline against which all comparator assessments must be conducted.

BMS961 (CAS 262433-54-5) Procurement Risk: Why Enantiomeric Purity and Isotype Selectivity Preclude Generic Substitution


Generic substitution among RARγ agonists or racemic mixtures introduces unacceptable experimental variability due to enantiomer-dependent pharmacology and divergent isotype selectivity profiles. The racemic precursor BMS189961 contains approximately 50% inactive enantiomer (BMS270395) that does not bind RARγ [1], rendering potency comparisons across different compound batches inherently unreliable if enantiomeric composition is unspecified. Furthermore, alternative RARγ agonists such as CD1530 or CD437 exhibit distinct selectivity windows against RARα and RARβ , meaning that a shift to a different agonist fundamentally alters the nuclear receptor activation landscape. Procurement of BMS961 as the defined, optically pure R-enantiomer ensures reproducible target engagement consistent with published crystallographic and functional datasets.

BMS961 (CAS 262433-54-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


BMS961 Enantiomeric Purity vs. Racemic BMS189961 – Potency and Target Engagement Differential

BMS961 is the pure, active R-enantiomer (BMS270394) of the racemic mixture BMS189961. The racemate comprises two enantiomers: BMS270394 (Kd = 500 nM for RARγ) and BMS270395, which exhibits no detectable binding to RARγ [1]. Consequently, racemic BMS189961 delivers approximately half the molar potency of optically pure BMS961. Procurement of BMS961 eliminates batch-to-batch variability arising from variable enantiomeric ratios and ensures that observed biological effects are attributable exclusively to RARγ agonism rather than undefined off-target activity of the inactive enantiomer.

Enantiomer discrimination Nuclear receptor pharmacology Assay reproducibility

BMS961 RAR Isotype Selectivity Profile: Quantified Window Between RARγ and RARβ

BMS961 demonstrates a defined selectivity profile across human RAR isotypes. In standardized transactivation assays, BMS961 exhibits an EC50 of 30 nM at RARγ and 400 nM at RARβ, with no detectable agonist activity at RARα up to concentrations exceeding 10 µM . This yields an RARβ/RARγ selectivity ratio of approximately 13-fold (400 nM / 30 nM). In contrast, the pan-agonist all-trans retinoic acid (ATRA) activates all three RAR isotypes with EC50 values in the low nanomolar range (RARα ~1-10 nM, RARβ ~1-10 nM, RARγ ~1-10 nM), providing no isotype discrimination [1]. The RARγ-selective agonist CD1530 exhibits a different selectivity fingerprint (reported EC50 values for RARγ ~1-10 nM), which may not replicate the same biological outcomes as BMS961 in systems where precise RARγ/RARβ balance is critical.

RAR isotype selectivity EC50 comparison Nuclear receptor pharmacology

Structural Basis of BMS961 RARγ Selectivity: RARγ-Specific Hydrogen Bond vs. Natural Ligands

Crystallographic analysis of the hRARγ ligand-binding domain (LBD) co-crystallized with BMS961 reveals a unique binding mode that explains isotype selectivity. BMS961 adopts a conformation that combines features of the natural ligands all-trans retinoic acid and 9-cis retinoic acid, but forms an additional hydrogen bond specifically with residues in the RARγ LBD that are not conserved in RARα or RARβ [1]. This RARγ-specific interaction is absent in the binding of pan-agonists such as ATRA. Structural superposition demonstrates that BMS961 fills the ligand-binding cavity nearly entirely and induces an identical holo-LBD conformation to that produced by natural ligands, accounting for its full agonist efficacy [2]. The structural template provided by BMS961 has been used to rationalize the selectivity of subsequent RAR ligands.

Crystallography Ligand-binding domain Structure-activity relationship

BMS961 CYP Inhibition Profile: Low Interaction Risk vs. Other Retinoids

In vitro cytochrome P450 inhibition profiling indicates that BMS961 exhibits minimal interaction with major hepatic CYP isoforms. IC50 values were determined as >14.8 µM (14,800 nM) against CYP26A1 and >39 µM (39,000 nM) against CYP3A4 [1]. These values are orders of magnitude above the typical experimental concentration range for RARγ activation (EC50 = 30 nM). In contrast, several clinically used retinoids (e.g., bexarotene, isotretinoin) are known CYP3A4 substrates or inducers, complicating interpretation in cell-based assays containing hepatic metabolic components. The low CYP inhibitory potential of BMS961 reduces the likelihood of compound-driven metabolic interference when co-administered with other small molecules in multi-component screening panels.

Drug metabolism CYP inhibition In vitro ADME

BMS961 Functional Selectivity in Cellular Contexts: RARγ-Dependent Gene Regulation

In a comprehensive panel of retinoid nuclear receptor functional assays, BMS961 was characterized as a selective RARγ agonist with no detectable activity at RARα, RXR homodimers, or RARα-RXR heterodimers [1]. Specifically, BMS961 scored as (+) weak agonist at RARβ AF2, (+) agonist at RARγ AF2, and 0 (no activity) at RARα AF2, RXRAF2, (RXR)2-DR1, and RARα-RXR-DR5. This functional profile contrasts with pan-agonists like ATRA, which activate all three RAR AF2 domains, and with RXR-selective agonists like bexarotene, which activate RXRAF2 and (RXR)2-DR1. The absence of RXR activity is particularly notable because many RARγ agonists exhibit residual RXR cross-reactivity, which can confound interpretation of heterodimer-dependent transcriptional outcomes.

Transcriptional reporter assays Nuclear receptor selectivity Cell-based pharmacology

BMS961 (CAS 262433-54-5) Optimized Research & Industrial Application Scenarios


RARγ-Selective Mechanistic Studies in Stem Cell Differentiation and Lineage Specification

BMS961 enables unambiguous dissection of RARγ-dependent transcriptional programs in stem cell models, including hematopoietic stem cell maintenance and neural differentiation. Its 13-fold selectivity window over RARβ and complete inactivity at RARα [1] permits dose-response experiments (typically 10-300 nM) where RARγ activation can be titrated without concurrent RARα or RARβ engagement. This is critical for studies requiring isotype-specific gene expression analysis, such as the recent demonstration that synergistic activation of RARβ and RARγ by BMS641 or BMS961 induces neuronal subtype maturation [2]. Procurement of the pure enantiomer ensures that observed effects are not confounded by inactive enantiomer contaminants.

Cancer Cell Line Combination Screening with Paclitaxel and Other Chemotherapeutics

BMS961 has demonstrated synergistic cytotoxicity with paclitaxel in MCF-7 breast cancer, OVCAR-3 ovarian cancer, and SqCC/Y1 head and neck squamous cell carcinoma cells [1]. The combination effect is RARγ-dependent and not observed with pan-agonists that activate RARα, which can promote opposing survival signals in certain cancer contexts. For laboratories conducting high-throughput combination screens, BMS961 provides a defined tool to probe RARγ-specific contributions to chemosensitization, without the confounding activation of RARα-mediated pathways that may obscure synergy readouts.

In Vivo Topical Dermatology Models of TSLP Induction and Atopic Dermatitis

Topical application of BMS961 to mouse ear skin induces a significant increase in thymic stromal lymphopoietin (TSLP) transcripts, an effect that is RARγ-dependent and synergizes with vitamin D receptor activation [1]. This established in vivo pharmacology makes BMS961 a validated positive control for studies investigating RARγ-mediated TSLP regulation in epidermal keratinocytes. The compound's functional selectivity profile (no RXR activity [2]) ensures that observed effects are attributable to RARγ-VDR heterodimer signaling rather than RXR-dependent pathways.

Nuclear Receptor Crystallography and Structure-Based Drug Design

BMS961 has been co-crystallized with the hRARγ ligand-binding domain (PDB: 4LBD), providing an atomic-resolution template for structure-based design of novel RARγ-selective ligands [1]. The crystal structure reveals the RARγ-specific hydrogen bond responsible for isotype selectivity, a feature not present in pan-agonist-bound structures. For medicinal chemistry campaigns targeting RARγ for therapeutic applications (e.g., heterotopic ossification, acne), BMS961 serves as a benchmark ligand for computational docking studies and structure-activity relationship analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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